molecular formula C18H33O10P B14012491 Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate

Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate

Cat. No.: B14012491
M. Wt: 440.4 g/mol
InChI Key: CDIBVYNOUXGWTD-UHFFFAOYSA-N
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Description

Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate is a complex organic compound with the molecular formula C25H46O14P2. It is known for its unique structure, which includes multiple ester and phosphonate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate involves multiple steps. One common method includes the reaction of 2,2-dimethylpropanoic acid with methylene bis(phosphonic dichloride) in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • TetraPOM methylenebis (phosphonate)
  • Propanoic acid, 2,2-dimethyl-, 1,1’,1’,1’‘’- [methylenebis [phosphinylidynebis (oxymethylene)]] ester

Uniqueness

Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate is unique due to its specific ester and phosphonate groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound .

Properties

Molecular Formula

C18H33O10P

Molecular Weight

440.4 g/mol

IUPAC Name

bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C18H33O10P/c1-16(2,3)13(19)23-10-26-29(22,27-11-24-14(20)17(4,5)6)28-12-25-15(21)18(7,8)9/h10-12H2,1-9H3

InChI Key

CDIBVYNOUXGWTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C

Origin of Product

United States

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